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5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 3-fluoro-4-methoxyphenyl group in this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted phenyl isoxazole derivatives.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
- 1,3,4-Oxadiazole derivatives
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole is unique due to its specific structural features, such as the isoxazole ring and the 3-fluoro-4-methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10FNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |
InChI Key |
JQDFQNQNLRHTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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